molecular formula C14H10N6O4 B13732525 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 37932-53-9

3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B13732525
CAS No.: 37932-53-9
M. Wt: 326.27 g/mol
InChI Key: URHRTDRYHBHFJQ-UHFFFAOYSA-N
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Description

3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitrobenzaldehyde under controlled conditions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the tetrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3,6-Bis(2-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
  • 3,6-Bis(4-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
  • 3,6-Bis(3-aminophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Comparison: Compared to its analogs, 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exhibits unique reactivity due to the position of the nitro groups. This positional difference influences the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the nitrophenyl groups enhances its potential as a precursor for bioactive molecules .

Properties

CAS No.

37932-53-9

Molecular Formula

C14H10N6O4

Molecular Weight

326.27 g/mol

IUPAC Name

3,6-bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C14H10N6O4/c21-19(22)11-5-1-3-9(7-11)13-15-17-14(18-16-13)10-4-2-6-12(8-10)20(23)24/h1-8H,(H,15,16)(H,17,18)

InChI Key

URHRTDRYHBHFJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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